molecular formula C10H13N3OS2 B12661373 Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl- CAS No. 93686-60-3

Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl-

Cat. No.: B12661373
CAS No.: 93686-60-3
M. Wt: 255.4 g/mol
InChI Key: PGINXCCSVDJQLZ-UHFFFAOYSA-N
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Description

Urea, N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea typically involves the reaction of dimethylamine, carbon disulfide, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dimethylamine reacts with carbon disulfide to form dimethylammonium dithiocarbamate.

    Step 2: The dimethylammonium dithiocarbamate is then reacted with phenyl isocyanate to yield N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.

Chemical Reactions Analysis

Types of Reactions

N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar chemical properties.

    N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.

    Phenylurea Derivatives: Compounds with a phenyl group attached to the urea moiety.

Uniqueness

N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea stands out due to its unique combination of a dimethylamino group, a thioxomethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93686-60-3

Molecular Formula

C10H13N3OS2

Molecular Weight

255.4 g/mol

IUPAC Name

(phenylcarbamoylamino) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-12-9(14)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12,14)

InChI Key

PGINXCCSVDJQLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SNC(=O)NC1=CC=CC=C1

Origin of Product

United States

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